molecular formula C16H18Cl2 B8465276 2,6-Bis(2-chloropropan-2-yl)naphthalene CAS No. 87188-54-3

2,6-Bis(2-chloropropan-2-yl)naphthalene

Cat. No. B8465276
CAS RN: 87188-54-3
M. Wt: 281.2 g/mol
InChI Key: NRBTWAXOCZOLMA-UHFFFAOYSA-N
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Description

2,6-Bis(2-chloropropan-2-yl)naphthalene is a useful research compound. Its molecular formula is C16H18Cl2 and its molecular weight is 281.2 g/mol. The purity is usually 95%.
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properties

CAS RN

87188-54-3

Molecular Formula

C16H18Cl2

Molecular Weight

281.2 g/mol

IUPAC Name

2,6-bis(2-chloropropan-2-yl)naphthalene

InChI

InChI=1S/C16H18Cl2/c1-15(2,17)13-7-5-12-10-14(16(3,4)18)8-6-11(12)9-13/h5-10H,1-4H3

InChI Key

NRBTWAXOCZOLMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC2=C(C=C1)C=C(C=C2)C(C)(C)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2,6-Bis(-1chloro-1-methylethyl)naphthalene (0.178 mole) was prepared by passing a stream of dry gasous hydrogen chloride through a methylene dichloride suspension of 2, 6-diisopropenylnaphthalene (37.2 g, 0.18 mole) which had previously been cooled to 4° C. After conversion of the diisopropenylnaphthalene to the dichloride the solvent was removed in vacuo at 30° C. leaving an off-white solid. The solid was redissolved in 250 ml. of methylene dichloride, cooled to 4° C. and slowly added to a cooled (4° C.) methylene dichloride suspension of sodium cyanate/zinc chloride catalyst solution. The catalyst solution had previously been prepared by vigorously stirring a suspension of zinc chloride (2.0 g,0.014 mole), pyridine (2.46 g, 0.03 mole), anhydrous, 90% sodium cyanate (34 g 0.47 mole) and 0.25 ml of water in 300 ml methylene dichloride for 2 hours at ambient temperature.
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Synthesis routes and methods II

Procedure details

2,6-Bis(1-chloro-1-methylethyl)naphthalene (0.178 mole) was prepared by passing a stream of dry gasous hydrogen chloride through a methylene dichloride suspension of 2,6-diisopropenylnaphthalene (37.2 g, 0.18 mole) which had previously been cooled to 4° C. After conversion of the diisopropenylnaphthalene to the dichloride the solvent was removed in vacuo at 30° C. leaving an off-white solid. The solid was redissolved in 250 ml of methylene dichloride, cooled to 4° C. and slowly added to a cooled (4° C.) methylene dichloride suspension of sodium cyanate/zinc chloride catalyst solution. The catalyst solution had previously been prepared by vigorously stirring a suspension of zinc chloride (2.0 g, 0.014 mole), pyridine (2.46 g, 0.03 mole), anhydrous, 90% sodium cyanate (34 g, 0.47 mole) and 0.25 ml of water in 300 ml methylene dichloride for 2 hours at ambient temperature. After all the dichloride solution had been added the reaction mixture contained 0.03% by weight of water.
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